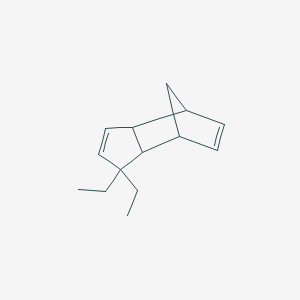

5,5-Diethylcyclopenta-1,3-diene--cyclopenta-1,3-diene (1/1)

Description

Diethyldicyclopentadiene (CAS: N/A; PubChem CID: 4229825) is a substituted cyclopentadiene dimer composed of ethyl-functionalized tricyclic structures. It exists as a mixture of isomers, typically appearing as a slightly yellow liquid with a boiling point of 191°C and a purity of ≥97% (confirmed via gas chromatography) . The compound is characterized by the IUPAC name 3,7-diethyltricyclo[5.2.1.0²,⁶]deca-3,8-diene and is structurally distinct due to the ethyl substituents on the cyclopentadiene rings.

Properties

CAS No. |

307496-25-9 |

|---|---|

Molecular Formula |

C14H20 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;5,5-diethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C9H14.C5H6/c1-3-9(4-2)7-5-6-8-9;1-2-4-5-3-1/h5-8H,3-4H2,1-2H3;1-4H,5H2 |

InChI Key |

KUSNIRKCHPTFMP-UHFFFAOYSA-N |

Isomeric SMILES |

CCC1=CC2[C@H]3C[C@@H](C2C1)C(=C3)CC |

Canonical SMILES |

CCC1=CC2C3CC(C2C1)C(=C3)CC |

Origin of Product |

United States |

Preparation Methods

Catalytic Dimerization Mechanisms

In industrial settings, ECPD dimerization is performed using Ziegler-Natta catalysts or noble metal complexes. For example, titanium-based catalysts (e.g., TiCl₄/AlEt₃) enable selective dimerization at 80–120°C, achieving yields exceeding 85%. The reaction proceeds via a concerted mechanism, where the catalyst stabilizes the transition state of the cycloaddition.

Key Reaction Parameters:

-

Temperature : 80–150°C

-

Pressure : Atmospheric to 5 bar

-

Catalyst Loading : 0.5–2.0 wt% relative to ECPD

A comparative analysis of catalytic systems is provided in Table 1 .

Table 1: Catalytic Systems for ECPD Dimerization

Thermal Dimerization

Non-catalytic thermal dimerization occurs at elevated temperatures (160–200°C) but suffers from lower selectivity (50–60% yield) and higher isomer variability. This method is less favored industrially due to side reactions, including oligomerization and retro-Diels-Alder decomposition.

Alkylation of Cyclopentadienyl Anions

An alternative laboratory-scale approach involves alkylating cyclopentadienyl anions with ethyl halides. This two-step process first generates ethylcyclopentadiene, which is subsequently dimerized.

Synthesis of Ethylcyclopentadiene

Cyclopentadienyl anions (e.g., NaC₅H₅) react with ethyl bromide in tetrahydrofuran (THF) at −78°C, producing ECPD with 70–75% efficiency. The reaction mechanism proceeds via nucleophilic substitution:

Critical Considerations :

Dimerization to DEDCPD

The resultant ECPD is heated to 120–140°C under nitrogen, inducing dimerization. Isomer distribution depends on reaction duration and temperature:

-

Short duration (1–2 hr) : Dominance of kinetic isomers 1 and 2.

-

Extended duration (5–6 hr) : Thermodynamic favoring of isomer 3 (>90%).

Isomerization and Purification Strategies

DEDCPD exists as three primary isomers (1, 2, and 3), with isomer 3 being the most thermodynamically stable. Post-synthesis thermal treatment is critical for isomer standardization.

Thermal Isomerization

Heating crude DEDCPD at 135°C for 5–10 minutes converts isomers 1 and 2 into isomer 3 via retro-Diels-Alder cleavage and re-dimerization. This step increases isomer 3 purity from 60–65% to >95%.

Mechanistic Insight :

The reversibility of the dimerization allows redistribution toward the most stable isomer.

Chemical Reactions Analysis

Types of Reactions

Diethyldicyclopentadiene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert diethyldicyclopentadiene into saturated hydrocarbons.

Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentadienes, ketones, alcohols, and saturated hydrocarbons. These products have significant applications in organic synthesis and industrial processes .

Scientific Research Applications

Chemical Properties and Structure

Diethyldicyclopentadiene has the molecular formula and a molecular weight of 188.31 g/mol. It exists as a mixture of isomers, typically appearing as a slightly yellow liquid with a boiling point around 191°C. The compound is notable for its two ethyl groups attached to the dicyclopentadiene framework, which significantly influences its reactivity and physical properties.

Chemistry

- Synthesis of Organometallic Compounds : DEDCP serves as a precursor in the synthesis of various organometallic compounds. Its structure allows it to act as a ligand in coordination chemistry, forming complexes with transition metals that are essential in catalytic reactions .

- Polymerization Reactions : The compound readily undergoes ring-opening metathesis polymerization (ROMP), producing cycloolefin copolymers (COCs) with desirable properties such as high transparency and chemical resistance. These polymers are utilized in optical lenses and food packaging.

- Diels-Alder Reactions : DEDCP acts as a diene in Diels-Alder reactions, facilitating the synthesis of complex organic molecules by reacting with dienophiles. This property is leveraged in creating functionalized materials for diverse applications.

Biology

Research has indicated potential biological activities associated with DEDCP. Studies focus on its interactions with biomolecules, exploring its role as a linker molecule for biomolecule conjugation. This functionalization enables the development of novel bioconjugates for drug delivery systems .

Medicine

Ongoing research investigates the therapeutic applications of DEDCP, particularly in drug delivery systems where its unique reactivity can be harnessed to enhance therapeutic efficacy .

High-Performance Materials

DEDCP is widely used in the production of high-performance elastomers, adhesives, and coatings due to its reactive cyclopentadiene structure. These materials exhibit excellent durability and stability under high-temperature conditions .

Carbon-Based Materials

The compound is instrumental in chemical vapor deposition (CVD) processes for synthesizing carbon nanotubes (CNTs), graphene, and diamond thin films. Its ability to form stable structures makes it valuable for developing advanced carbon-doped materials .

Safety Information

Due to its combustible nature, DEDCP requires careful handling:

| Hazard Code | Description |

|---|---|

| H227 | Combustible liquid |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautions include using personal protective equipment (PPE) and storing the compound in sealed containers away from heat sources .

Case Study 1: Synthesis of Cycloolefin Copolymers

A study demonstrated the use of DEDCP in synthesizing cycloolefin copolymers through ROMP, highlighting its effectiveness in producing materials with superior optical clarity and low density suitable for electronic components.

Case Study 2: Drug Delivery Systems

Research explored the functionalization of DEDCP for biomolecule conjugation, resulting in enhanced drug delivery systems that improve targeting efficiency and therapeutic outcomes.

Mechanism of Action

The mechanism of action of diethyldicyclopentadiene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic reactions. These complexes are often used in catalytic transformations, including C-H bond functionalization and polymerization reactions .

Comparison with Similar Compounds

Comparative Data Table

Research Findings on Reactivity and Performance

- Diethyldicyclopentadiene: Ethyl groups enhance thermal stability, enabling use in high-temperature CVD processes for carbon nanomaterials .

- DCPD : Kinetic studies show oligomerization rates increase under high pressure, limiting its utility in precision polymer synthesis .

- Tetramethylcyclopentadiene : Demonstrated superior ligand strength in zirconium complexes for ethylene polymerization compared to DCPD derivatives .

Q & A

Basic Research Questions

Q. How can the endo- and exo-isomers of diethyldicyclopentadiene be experimentally distinguished?

- Methodology : Use gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) to exploit differences in retention times and vibrational spectra between isomers. Adjust chromatographic conditions (e.g., column temperature, carrier gas flow rate) to enhance separation . Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, can identify isomer-specific chemical shifts due to spatial arrangement differences in the cyclopentadiene rings .

- Data Analysis : Compare chromatogram peak areas to estimate isomer ratios. For NMR, integrate signals corresponding to distinct carbon environments (e.g., bridgehead carbons in endo vs. exo configurations).

Q. What factors influence the isomer ratio in synthesized diethyldicyclopentadiene?

- Methodology : Monitor reaction kinetics under varying conditions (temperature, solvent polarity, catalyst presence). For example, higher temperatures favor exo-isomer formation due to thermodynamic control, while kinetic pathways may favor endo-isomers .

- Data Contradiction : If observed ratios deviate from literature values, verify purity of starting materials (e.g., cyclopentadiene dimerization byproducts) using mass spectrometry .

Q. What are the challenges in maintaining isomer ratio stability during storage?

- Methodology : Store samples at low temperatures (e.g., -20°C) to minimize solid-liquid phase transitions, as pure endo-isomers solidify at room temperature, potentially altering mixture homogeneity . Conduct periodic GC analysis to track ratio changes over time.

- Data Validation : Use differential scanning calorimetry (DSC) to detect phase transitions and correlate with isomer stability .

Advanced Research Questions

Q. How can computational modeling optimize isomer ratios for specific polymer applications?

- Methodology : Apply the OptCAMD framework to design mixtures with tailored properties. Generate isomer-specific molecular descriptors (e.g., dipole moments, steric hindrance) and use quantum mechanical calculations (DFT) to predict reactivity in copolymerization reactions .

- Data Integration : Combine computational predictions with experimental validation using scandium-catalyzed ethylene copolymerization (referencing isomer-dependent polymerization rates ).

Q. What advanced techniques resolve contradictions in isomer-specific reaction mechanisms?

- Methodology : Employ isomer-selective isotopic labeling (e.g., -tagging) to track reaction pathways. Use tandem mass spectrometry (MS/MS) to differentiate intermediates .

- Contradiction Analysis : If competing mechanisms (e.g., radical vs. ionic pathways) are proposed, conduct kinetic isotope effect (KIE) studies or electron paramagnetic resonance (EPR) to identify dominant pathways .

Q. How can isomer beam techniques improve studies on isomer depletion or interconversion?

- Methodology : Utilize low-background isomer beams (e.g., studies) to probe nuclear excitation by electron capture (NEEC) or isomer-specific decay pathways. This enhances sensitivity in detecting transient isomer states .

- Data Interpretation : Compare isomer depletion rates under varying gamma-ray backgrounds to isolate environmental effects .

Q. What multivariate statistical methods are effective in analyzing isomer-specific environmental fate?

- Methodology : Apply chemometric tools like multivariate curve resolution (MCR) to deconvolute overlapping chromatographic peaks of isomers in environmental samples . Combine with principal component analysis (PCA) to correlate isomer ratios with degradation pathways (e.g., photolysis vs. microbial action) .

- Validation : Cross-reference with isomer-specific stable isotope probing (SIP) to confirm degradation mechanisms .

Methodological Frameworks

Designing experiments to study isomer-dependent polymer properties

- Step 1 : Synthesize diethyldicyclopentadiene with controlled isomer ratios (e.g., 70:30 endo:exo) via fractional crystallization or preparative GC .

- Step 2 : Characterize copolymer thermal stability using thermogravimetric analysis (TGA). Correlate exo-isomer content with glass transition temperature () shifts in polyurethane derivatives .

- Step 3 : Validate computational models (e.g., molecular dynamics simulations) against experimental data to refine predictive algorithms .

Addressing reproducibility issues in isomer ratio quantification

- Protocol : Standardize sample preparation (e.g., solvent choice, dilution factor) to minimize matrix effects in GC-FTIR. Use internal standards (e.g., deuterated analogs) for calibration .

- Troubleshooting : If inter-lab variability arises, conduct round-robin tests with shared reference materials to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.